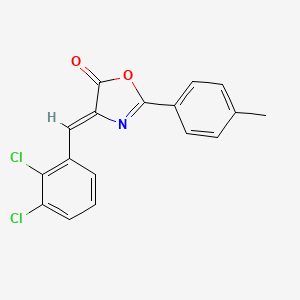
4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, also known as DCMO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DCMO has been shown to exhibit promising biological activities and has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it has been suggested to act through the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of the protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various fungi and bacteria. This compound has been shown to have a low toxicity profile and does not exhibit significant cytotoxicity towards normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its ability to exhibit a range of biological activities, making it a versatile compound for investigating various biological processes. Another advantage is its low toxicity profile, which allows for the investigation of its potential as a therapeutic agent without significant harm to normal cells. However, a limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. One direction is the investigation of its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Another direction is the investigation of its mechanism of action and its interactions with various enzymes and proteins involved in cell growth and proliferation. Additionally, there is potential for the development of new synthetic analogs of this compound with improved biological activities and properties.
Synthesemethoden
4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzaldehyde with 4-methylphenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with acetic anhydride and sodium acetate to form the oxazole ring, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been the subject of numerous studies investigating its potential applications in medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and bacterial infections.
Eigenschaften
IUPAC Name |
(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-10-5-7-11(8-6-10)16-20-14(17(21)22-16)9-12-3-2-4-13(18)15(12)19/h2-9H,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCXSIAIXDATPL-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C(=CC=C3)Cl)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


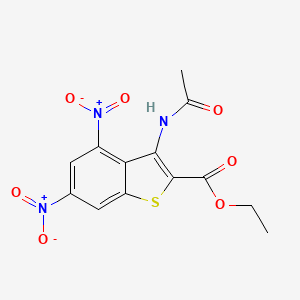
![3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911724.png)
![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)
![1,1'-{6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-2-phenyl-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5911747.png)
![2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5911758.png)
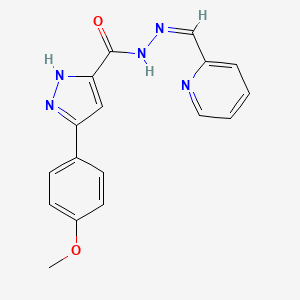
![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911770.png)

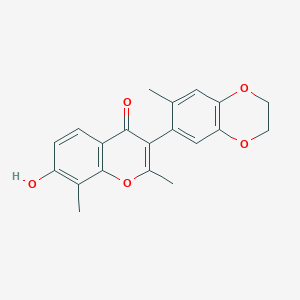
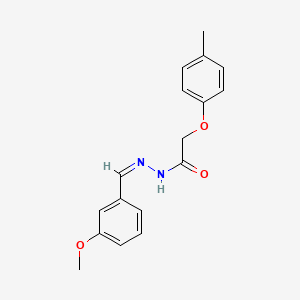
![2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B5911802.png)
acetate](/img/structure/B5911809.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5911811.png)